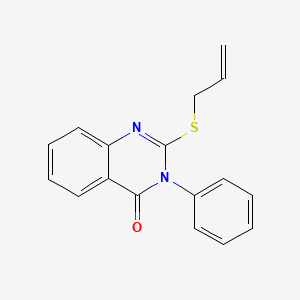

2-Allylsulfanyl-3-phenyl-3H-quinazolin-4-one

Description

Structure

3D Structure

Properties

IUPAC Name |

3-phenyl-2-prop-2-enylsulfanylquinazolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2OS/c1-2-12-21-17-18-15-11-7-6-10-14(15)16(20)19(17)13-8-4-3-5-9-13/h2-11H,1,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BENXZFJLZSNAIO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCSC1=NC2=CC=CC=C2C(=O)N1C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18741-25-8 | |

| Record name | 2-ALLYLSULFANYL-3-PHENYL-3H-QUINAZOLIN-4-ONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Spectroscopic and Advanced Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling constants, and correlations, a complete structural map can be assembled.

The ¹H NMR spectrum provides information on the chemical environment and connectivity of protons. For 2-Allylsulfanyl-3-phenyl-3H-quinazolin-4-one, the spectrum is expected to show distinct signals for the aromatic protons on the quinazolinone ring and the 3-phenyl substituent, as well as characteristic signals for the 2-allylsulfanyl group.

The aromatic region (typically δ 7.0-8.5 ppm) would contain signals for the nine aromatic protons. The four protons of the quinazolinone ring system (H-5, H-6, H-7, H-8) and the five protons of the 3-phenyl group would likely appear as a series of complex multiplets. Based on analogous structures, the H-5 proton is often the most deshielded due to the anisotropic effect of the adjacent carbonyl group, appearing at the lowest field (around δ 8.1-8.3 ppm). ijarsct.co.inmdpi.com

The allylic group protons would exhibit a characteristic pattern:

A doublet for the two methylene (B1212753) protons adjacent to the sulfur atom (-S-CH₂ -), expected around δ 3.8-4.0 ppm.

Two signals for the terminal vinyl protons (=-CH₂ ), appearing between δ 5.1-5.4 ppm. These protons are diastereotopic and would likely present as two distinct multiplets or doublet of doublets.

A multiplet for the internal vinyl proton (-CH =), typically found further downfield between δ 5.8-6.1 ppm, showing coupling to both the methylene and terminal vinyl protons. libretexts.orgchemistrysteps.com

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ ppm) | Multiplicity |

| Allyl CH₂ | 3.85 | d |

| Allyl =CH₂ (trans) | 5.15 | ddt |

| Allyl =CH₂ (cis) | 5.30 | ddt |

| Allyl -CH= | 5.95 | m |

| Aromatic H (Quinazolinone & Phenyl) | 7.40 - 7.85 | m |

| H-5 (Quinazolinone) | 8.15 | dd |

The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms and provides information about their chemical environment (e.g., alkyl, vinyl, aromatic, carbonyl).

For the title compound, the following signals are anticipated:

The carbonyl carbon (C-4) of the quinazolinone ring is expected to be the most downfield signal, typically appearing around δ 162 ppm. ijarsct.co.inmdpi.com

The carbon atom at the 2-position (C-2), bonded to the sulfur, would likely resonate in the range of δ 155-158 ppm.

Aromatic carbons from both the quinazolinone and phenyl rings would produce a cluster of signals between δ 120-150 ppm.

The carbons of the allylsulfanyl group are expected at characteristic shifts: the methylene carbon (-C H₂-S-) around δ 35-40 ppm, the terminal vinyl carbon (=C H₂) around δ 118-120 ppm, and the internal vinyl carbon (-C H=) around δ 132-135 ppm. libretexts.orgoregonstate.edupressbooks.pub

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ ppm) |

| Allyl C H₂ | 38.5 |

| Allyl =C H₂ | 119.0 |

| Allyl -C H= | 133.5 |

| Aromatic & Quinazolinone Carbons (C5-C8a) | 121.0 - 148.0 |

| C-2 | 156.0 |

| C-4 (C=O) | 162.5 |

To unambiguously assign all proton and carbon signals and confirm the molecular structure, 2D NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. It would be crucial for establishing the connectivity within the allyl group, showing correlations between the -CH₂-, -CH=, and =CH₂ protons. It would also help trace the coupling networks within the aromatic rings. core.ac.uk

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would be used to definitively assign the carbon signals for each protonated carbon of the allyl and aromatic groups. core.ac.uk

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space. It could be used to confirm the spatial relationship between the 3-phenyl group and the quinazolinone core.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, thereby confirming the molecular weight and offering structural clues.

HRMS provides a highly accurate mass measurement of the molecular ion, which allows for the determination of the elemental formula. For this compound (C₁₇H₁₄N₂OS), the calculated exact mass would be compared to the experimental value to confirm the elemental composition, typically within a few parts per million (ppm). bezmialem.edu.trrsc.org

Calculated Exact Mass: 294.0851 g/mol

An HRMS experiment yielding a molecular ion peak [M+H]⁺ at m/z 295.0929 would unequivocally confirm the elemental formula C₁₇H₁₅N₂OS⁺.

In electron ionization (EI) mass spectrometry, the molecular ion undergoes fragmentation, producing a unique pattern that serves as a molecular fingerprint. The fragmentation of aromatic thioethers is a well-studied process. rsc.orgwikipedia.org

The most likely primary fragmentation pathways for this compound would include:

Loss of the allyl radical: Cleavage of the S-CH₂ bond would result in the loss of an allyl radical (•C₃H₅, mass 41), leading to a stable cation corresponding to the 2-mercapto-3-phenylquinazolin-4-one fragment at m/z 253. This is often a prominent peak in the spectrum of related structures.

Formation of the allyl cation: Cleavage of the C-S bond could also generate an allyl cation (C₃H₅⁺) at m/z 41.

Further Fragmentation: The quinazolinone core itself can undergo characteristic fragmentation, such as the loss of CO, and cleavage of the heterocyclic ring, providing further structural confirmation. libretexts.org

Table 3: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Predicted Fragment Identity |

| 294 | [M]⁺ (Molecular Ion) |

| 253 | [M - C₃H₅]⁺ |

| 225 | [M - C₃H₅ - CO]⁺ |

| 119 | [C₆H₅N₂]⁺ |

| 77 | [C₆H₅]⁺ |

| 41 | [C₃H₅]⁺ |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the IR spectrum provides definitive evidence for its key structural components, including the quinazolinone core, and the allyl and phenyl substituents.

Characterization of Carbonyl (C=O) and Aromatic Ring Vibrations

The IR spectrum of quinazolinone derivatives is distinguished by a strong absorption band corresponding to the carbonyl (C=O) group stretching vibration. In related 2,3-disubstituted quinazolin-4(3H)-ones, this peak typically appears in the range of 1716 to 1666 cm⁻¹. tandfonline.com The exact position of this band is influenced by the electronic effects of the substituents on the quinazolinone ring system.

The vibrations of the aromatic rings (both the fused benzene (B151609) ring of the quinazolinone and the N-phenyl group) give rise to several characteristic bands. Aromatic C-H stretching vibrations are typically observed as weak to medium bands in the 3100-3000 cm⁻¹ region. orientjchem.org The C=C stretching vibrations within the aromatic rings produce a series of medium to weak absorption bands in the 1620-1450 cm⁻¹ range. orientjchem.orgnih.gov

Identification of Allyl and Phenyl Group Signature Stretches

The allyl group introduces several unique vibrational modes. The C=C double bond stretch of a terminal allyl group is expected to appear as a medium-intensity band around 1645 cm⁻¹. The out-of-plane bending vibrations for the vinyl hydrogens (=C-H) are also characteristic.

The phenyl group at the N-3 position is identified by its aromatic C-H stretching vibrations above 3000 cm⁻¹ and ring C=C stretching absorptions between 1600 and 1450 cm⁻¹. orientjchem.org Additionally, characteristic 'fingerprint' absorptions from C-H out-of-plane bending appear in the 900-675 cm⁻¹ region, which can help confirm the substitution pattern of the phenyl ring.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Aromatic C-H | Stretching | 3100 - 3000 |

| Aliphatic C-H (Allyl) | Stretching | 3000 - 2850 |

| Carbonyl (C=O) | Stretching | 1716 - 1666 |

| Allyl C=C | Stretching | ~1645 |

| Aromatic C=C | Stretching | 1620 - 1450 |

| C-N | Stretching | ~1300 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides insights into the electronic structure of a molecule by measuring the absorption of ultraviolet or visible light, which corresponds to the promotion of electrons from lower to higher energy orbitals.

Analysis of Electronic Transitions and Conjugation Effects

The UV-Vis spectrum of quinazolinone derivatives typically displays two primary absorption bands. researchgate.net A shorter wavelength band, generally found between 240–300 nm, is attributed to π → π* transitions within the conjugated aromatic system of the quinazolinone core. researchgate.net A second, longer-wavelength band, often observed in the 310–425 nm range, is typically assigned to the n → π* transition of the carbonyl group. researchgate.net

In this compound, the presence of the phenyl group at the N-3 position and the allylsulfanyl group at C-2 extends the π-conjugated system. This extended conjugation is expected to cause a bathochromic (red) shift in the π → π* transition bands compared to simpler quinazolinones. The sulfur atom's lone pairs of electrons can also participate in conjugation, further influencing the position and intensity of the absorption maxima. The broad nature of these absorption bands often suggests a superposition of different electronic transitions, including intramolecular charge transfer from the phenyl ring and the sulfur atom to the electron-withdrawing carbonyl group. nih.gov

| Wavelength Range (nm) | Assignment | Associated Moiety |

|---|---|---|

| 240 - 300 | π → π | Aromatic Rings (Quinazolinone, Phenyl) |

| 310 - 425 | n → π | Carbonyl (C=O) Group |

X-ray Crystallography

Determination of Solid-State Molecular Structure and Conformation

While the specific crystal structure for this compound has not been reported in the reviewed literature, analysis of closely related 2,3-disubstituted quinazolin-4(3H)-one derivatives allows for a reliable prediction of its solid-state structure. nih.govresearchgate.net

The core quinazolinone ring system is expected to be nearly planar. The phenyl ring attached to the N-3 position is typically twisted out of the plane of the quinazolinone ring. For example, in one styryl-substituted quinazolinone, the phenyl ring is inclined to the quinazolone ring by 26.44°, while the 4-hydroxyphenyl ring at N3 is inclined by a much larger angle of 81.25°. researchgate.net This significant torsion angle is a common feature, minimizing steric hindrance between the phenyl group and the carbonyl oxygen.

| Parameter | Value |

|---|---|

| Chemical Formula | C₂₂H₁₆N₂O₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 9.0333 (4) |

| b (Å) | 10.0270 (5) |

| c (Å) | 18.9482 (9) |

| β (°) | 96.864 (2) |

| Volume (ų) | 1703.81 (14) |

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)nih.gov

The supramolecular architecture of crystalline solids is dictated by a network of intermolecular interactions, which play a crucial role in determining the physical and chemical properties of the compound. For this compound, while a specific crystallographic study is not publicly available, analysis of closely related structures and computational studies on similar quinazolinone scaffolds allows for a detailed prediction of its intermolecular interactions, primarily hydrogen bonding and π-π stacking.

Hydrogen Bonding:

In the absence of classical hydrogen bond donors (like O-H or N-H) in the this compound molecule, the predominant hydrogen bonding is expected to be of the weaker C-H···O and C-H···N types. These interactions, although weaker than conventional hydrogen bonds, are known to be significant in the crystal packing of organic molecules. researchgate.netlibretexts.org The carbonyl oxygen (C=O) at position 4 and the nitrogen atom (N1) of the quinazolinone ring are the primary hydrogen bond acceptors.

The aromatic protons of the phenyl ring and the quinazolinone core, as well as the protons of the allyl group, can act as donors. For instance, in the crystal structure of related quinazolinone derivatives, C-H···O interactions involving the carbonyl oxygen are frequently observed, influencing the formation of dimeric or polymeric structures. researchgate.net Similarly, C-H···N interactions with the quinazolinone nitrogen atoms contribute to the stability of the crystal lattice.

Based on crystallographic data of analogous compounds, the geometric parameters for these interactions can be summarized as follows:

| Interaction Type | Donor (D) | Acceptor (A) | D-H (Å) | H···A (Å) | D···A (Å) | ∠D-H···A (°) |

| C-H···O | C-H (Aromatic) | O=C | 0.93 - 1.08 | 2.1 - 2.7 | 3.0 - 3.7 | 120 - 170 |

| C-H···N | C-H (Aromatic) | N (Quinazolinone) | 0.93 - 1.08 | 2.2 - 2.8 | 3.1 - 3.8 | 120 - 160 |

π-π Stacking:

The planar aromatic systems of the quinazolinone core and the 3-phenyl substituent are expected to engage in π-π stacking interactions. These non-covalent interactions are fundamental in the packing of aromatic molecules and contribute significantly to the crystal's stability. nih.gov The stacking can occur in various geometries, including face-to-face (sandwich) and offset (parallel-displaced).

In many crystal structures of 3-phenyl-quinazolin-4-one derivatives, offset π-π stacking is observed between the quinazolinone ring of one molecule and the phenyl ring of an adjacent molecule. This arrangement helps to minimize electrostatic repulsion between the electron clouds of the aromatic rings. Computational studies on similar quinazolinone derivatives have also highlighted the importance of π-π stacking in their molecular recognition and biological activity.

Key parameters used to characterize π-π stacking interactions include the interplanar distance (the perpendicular distance between the planes of the aromatic rings) and the centroid-to-centroid distance.

| Interaction Type | Aromatic Rings Involved | Interplanar Distance (Å) | Centroid-to-Centroid Distance (Å) |

| π-π Stacking | Quinazolinone ··· Phenyl | 3.3 - 3.8 | 3.5 - 4.5 |

| π-π Stacking | Phenyl ··· Phenyl | 3.3 - 3.8 | 3.5 - 4.5 |

The interplay of these weak hydrogen bonds and π-π stacking interactions likely results in a complex and stable three-dimensional network in the solid state of this compound. The specific arrangement would maximize attractive forces and minimize repulsive interactions, ultimately defining its crystal habit and physicochemical properties. Further confirmation and precise geometric details would necessitate single-crystal X-ray diffraction analysis of the title compound.

Theoretical and Computational Chemistry Studies of Quinazolinone Derivatives

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and the solid state. It is a common practice in modern computational chemistry to predict various molecular properties. However, no specific DFT studies on 2-Allylsulfanyl-3-phenyl-3H-quinazolin-4-one have been identified.

Geometry Optimization and Conformational Analysis

This subsection would typically detail the most stable three-dimensional structure of the molecule, including bond lengths, bond angles, and dihedral angles, as determined by computational methods. A conformational analysis would explore different spatial arrangements of the atoms and identify the lowest energy conformers. Without specific research, this information is not available for this compound.

Electronic Structure Analysis (HOMO-LUMO Energies, Energy Gap, Molecular Orbitals, Electrostatic Potential Maps)

Analysis of the electronic structure provides insights into the reactivity and electronic properties of a molecule. Key parameters include the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, the energy gap between them, and the visualization of molecular orbitals and electrostatic potential maps. No such data has been published for this compound.

Charge Distribution and Reactivity Indices (Fukui Functions, Mulliken Charges)

Understanding the charge distribution within a molecule, often calculated using methods like Mulliken population analysis, helps in predicting sites susceptible to electrophilic or nucleophilic attack. Reactivity indices, such as Fukui functions, further refine these predictions. This information is currently unavailable for the specified compound.

Vibrational Frequency Analysis (IR and Raman Spectra Prediction)

Computational methods can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in experimental Infrared (IR) and Raman spectra. This analysis is crucial for the characterization of a compound. However, no theoretical vibrational analysis for this compound has been found in the literature.

Nonlinear Optical Properties (if applicable)

Computational studies can also predict the nonlinear optical (NLO) properties of molecules, which are important for applications in optoelectronics. There is no available data on the calculated NLO properties of this compound.

Reaction Mechanistic Studies via Computational Modeling

Computational modeling is a valuable tool for elucidating the step-by-step mechanisms of chemical reactions, including the identification of transition states and the calculation of activation energies. While the synthesis of various quinazolinone derivatives has been studied computationally, the specific reaction mechanisms involving this compound have not been the subject of such investigations.

Transition State Localization and Energy Barrier Calculations

Theoretical and computational chemistry provides powerful tools for investigating the kinetics and thermodynamics of chemical reactions involving quinazolinone derivatives. A key aspect of these studies is the localization of transition states and the calculation of associated energy barriers, which are crucial for understanding reaction mechanisms and predicting reaction rates.

One application of these calculations is in the study of intramolecular processes such as proton transfer. For instance, in studies of 2-(2-hydroxy-3-ethoxyphenyl)-3H-quinazolin-4-one (HQ) and its derivatives, density functional theory (DFT) has been used to model the excited-state intramolecular proton transfer (ESIPT) process. By scanning the potential energy curves (PECs) along the proton transfer coordinate (the O₁–H₁ bond length), the energy barriers for the process can be determined in both the ground state (S₀) and the first excited singlet state (S₁). nih.gov

For the ground state, these calculations revealed significant energy barriers for forward proton transfer (GSIPT), as shown in the table below. However, in the excited state, the ESIPT process was found to be an ultrafast process with no energy barrier, indicating a spontaneous transfer upon photoexcitation. nih.gov Conversely, the reverse proton transfer (RPT) is difficult in the excited state, while the reverse ground-state intramolecular proton transfer (RGSIPT) has a much lower energy barrier than the forward process, allowing the molecule to quickly return to its initial form. nih.gov These computational findings are critical for designing molecules with specific photophysical properties, such as those desired in sunscreens. nih.gov

| Compound | Energy Barrier (kcal/mol) |

|---|---|

| HQ | 5.496 |

| HQS | 6.443 |

| HQSe | 6.576 |

Reaction Pathway Elucidation and Regioselectivity Prediction

Computational chemistry is instrumental in elucidating complex reaction pathways and predicting the regioselectivity of reactions involving the quinazolinone scaffold. Various synthetic routes to quinazolinones, such as the reaction of 2-aminobenzamides with aldehydes or a domino reaction of alkyl halides and anthranilamides, can be modeled to understand the underlying mechanisms. organic-chemistry.org For example, a probable reaction mechanism for the synthesis of quinazolinones from 2-aminobenzamide (B116534) and benzylamine (B48309) involves the initial oxidation of benzylamine to an imine intermediate, followed by the addition of the 2-aminobenzamide. researchgate.net

A significant area where computational prediction has proven valuable is in nucleophilic aromatic substitution (SNAr) reactions. For 2,4-dichloroquinazoline (B46505) precursors, reactions with various nucleophiles like anilines, benzylamines, and aliphatic amines consistently show regioselectivity for substitution at the 4-position. mdpi.com Theoretical studies can explain this preference by analyzing the stability of intermediates and the activation energies for substitution at each position. Computational models help confirm that the 4-position is more susceptible to nucleophilic attack. mdpi.com

Modern approaches combine quantum mechanical (QM) simulations with machine learning (ML) to achieve high accuracy in predicting regioselectivity. mit.eduoptibrium.comrsc.org These models can evaluate the reactivity of each potential reaction site within the context of the entire molecule. optibrium.com For instance, a multitask graph neural network (GNN) model can be trained to predict multiple QM descriptors from a simple 2D molecular structure, which are then used to predict the reaction outcome. mit.edu Such a model (ml-QM-GNN) can predict the selectivity for a reaction from SMILES strings in milliseconds, a speedup of nearly six orders of magnitude compared to traditional QM calculations, while maintaining high accuracy. mit.edu

Isotope Labeling Studies (Computational Prediction)

While direct computational studies predicting the outcomes of isotope labeling experiments for this compound are not extensively documented, the underlying principles are well-established in computational chemistry. DFT calculations are frequently used to predict vibrational spectra (e.g., Infrared and Raman) of molecules. nih.govresearchgate.net These methods can be applied to predict how the vibrational frequencies of a quinazolinone derivative would shift upon isotopic substitution (e.g., replacing ¹H with ²H, ¹²C with ¹³C, or ¹⁴N with ¹⁵N).

The predicted isotopic shifts in the IR spectrum can be used to:

Confirm reaction mechanisms: By comparing calculated shifts with experimental data, one can trace the path of the labeled atom through a reaction sequence.

Assign vibrational modes: Isotopic substitution helps in the unambiguous assignment of specific peaks in an experimental spectrum to particular bond stretches or bends within the molecule. For example, a computational study on quinazolinone derivatives calculated the stretching vibrational mode of the N₁–H₁ bond, which could be confirmed experimentally through deuteration. nih.gov

Furthermore, computational modeling can be employed to study kinetic isotope effects (KIEs), providing insight into rate-determining steps of reactions by calculating the change in reaction rate upon isotopic substitution. These theoretical predictions can guide the design of isotope labeling experiments to probe complex reaction mechanisms involving quinazolinone derivatives.

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations are a powerful computational method used to study the dynamic behavior of molecules over time. For quinazolinone derivatives, MD simulations provide crucial insights into their conformational flexibility, stability, and interactions with biological targets or solvent molecules. nih.govnih.gov

Conformational Sampling and Stability

MD simulations are widely used to assess the conformational stability of quinazolinone derivatives, particularly when they are part of a ligand-receptor complex. researchgate.net By simulating the system for periods ranging from nanoseconds to microseconds, researchers can monitor the structural integrity and stability of the complex. nih.govfrontiersin.orgabap.co.in

Key parameters analyzed during these simulations include:

Root Mean Square Deviation (RMSD): This metric measures the average deviation of the protein backbone or ligand atoms from their initial positions over time. A stable RMSD value, typically fluctuating within an acceptable range (e.g., < 3 Å), suggests that the complex has reached equilibrium and remains stable throughout the simulation. researchgate.netabap.co.in

Root Mean Square Fluctuation (RMSF): This parameter highlights the flexibility of individual amino acid residues or parts of the ligand. It helps identify which regions of the protein are most mobile and which are stabilized upon ligand binding. researchgate.net

Radius of Gyration (Rg): Rg is a measure of the compactness of the protein structure. A stable Rg value indicates that the protein is not undergoing significant unfolding or conformational changes. nih.gov

| System | Simulation Time | Key Finding | Reference |

|---|---|---|---|

| Quinazolinone derivative with MMP-13 | 10 ns | U-shaped conformation was pivotal for stability and interaction with Ser250 and Gly248. | nih.govnih.gov |

| Quinazolinone derivative (VS1) with EGFR | 200 ns | The complex demonstrated stability and consistent interaction throughout the simulation. | frontiersin.org |

| Quinazolinone derivative (Q100) with FtsZ | 5 ns | The complex was the most stable among those tested, with low RMSD values. | abap.co.in |

| Potent quinazolinone analogue with EGFR | 100 ns | Showed well-binding stability with lower RMSD and Rg compared to a less active analogue. | nih.gov |

Simulation of Molecular Interactions in Solution

MD simulations provide a detailed, dynamic picture of the intermolecular interactions between a quinazolinone ligand and its biological target in a solvated environment. These simulations can identify and characterize the key non-covalent interactions that are critical for binding affinity and selectivity. researchgate.net

Common interactions observed include:

Hydrogen Bonds: Identification of specific donor-acceptor pairs between the ligand and protein residues. The persistence of these bonds over the simulation time is a strong indicator of their importance for binding. nih.govresearchgate.net

Hydrophobic Interactions: Analysis of contacts between nonpolar groups on the ligand and hydrophobic pockets on the protein surface. researchgate.net

Electrostatic and π-π Stacking Interactions: These are crucial for the stability and proper orientation of the ligand in the binding site. nih.govresearchgate.net

Water Bridges: Water molecules in the active site can mediate interactions between the ligand and the protein, and their role can be explicitly studied in simulations. researchgate.net

To quantify the binding affinity, the Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) or Poisson-Boltzmann Surface Area (MM/PBSA) methods are often applied to the MD trajectory. nih.gov These techniques calculate the binding free energy of the ligand-receptor complex, providing a more accurate estimate of binding affinity than docking scores alone and allowing for the decomposition of the energy into contributions from specific residues. nih.govnih.gov

| Target Protein | Key Interacting Residues | Type of Interaction | Reference |

|---|---|---|---|

| MMP-13 | Ala238, Thr245, Thr247, Met253 | Hydrogen bonding and electrostatic | nih.govnih.gov |

| EGFR | Arg 817, Lys 721 | Pivotal for high potency | nih.gov |

| PDK1 | Ala162 | Critical for binding affinity | rsc.org |

| FtsZ | - | Favorable hydrophobic and electrostatic | abap.co.in |

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling Principles

Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling are foundational computational strategies in medicinal chemistry for designing and discovering new drugs. These methods are extensively applied to series of quinazolinone derivatives to understand the structural requirements for their biological activity against various targets. nih.govnih.govrsc.org

QSAR Modeling: The core principle of QSAR is to establish a statistically significant mathematical model that correlates the structural or physicochemical properties of a set of compounds with their biological activities. nih.gov For quinazolinone derivatives, 3D-QSAR approaches like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are commonly used. nih.govtandfonline.comunar.ac.id

The process involves:

Dataset Collection: A series of quinazolinone analogues with experimentally determined biological activities (e.g., IC₅₀ values) is compiled. tandfonline.com

Molecular Alignment: All molecules in the dataset are structurally aligned based on a common core, such as the quinazolinone scaffold. unar.ac.id

Field Calculation: In CoMFA, steric and electrostatic fields are calculated around each molecule. CoMSIA extends this by including hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. nih.gov

Model Generation: Statistical methods, such as Partial Least Squares (PLS) regression, are used to build a model that relates the variations in these fields to the variations in biological activity. unar.ac.id

The resulting 3D-QSAR models are visualized as contour maps, which highlight regions where modifications to the molecular structure would likely enhance or diminish activity. For example, a CoMSIA model for quinazolinone-based MMP-13 inhibitors indicated that electrostatic, hydrophobic, and H-bond acceptor fields were the primary influencers of activity. nih.gov The predictive power of these models is validated using statistical parameters like q² (cross-validated correlation coefficient) and R²pred (predictive R² for an external test set). tandfonline.com

| Target | Model | q² | r² | R²pred | Reference |

|---|---|---|---|---|---|

| MMP-13 | CoMFA | 0.646 | 0.992 | 0.829 | nih.govnih.gov |

| MMP-13 | CoMSIA | 0.704 | 0.992 | 0.839 | nih.govnih.gov |

| DHFR | CoMFA | 0.630 | 0.830 | 0.700 | tandfonline.com |

| DHFR | CoMSIA | 0.584 | 0.816 | 0.730 | tandfonline.com |

| EGFR | CoMFA | 0.597 | 0.872 | - | unar.ac.id |

Pharmacophore Modeling: A pharmacophore is an abstract representation of all the steric and electronic features that are necessary to ensure optimal molecular interactions with a specific biological target. researchgate.net For quinazolinone derivatives, pharmacophore models identify the essential features, such as hydrogen bond donors/acceptors, hydrophobic regions, and aromatic rings, and their specific 3D arrangement required for activity. nih.govnih.gov

These models can be generated based on the structure of a known ligand-receptor complex (structure-based) or by analyzing a set of active molecules (ligand-based). nih.gov Once developed and validated, pharmacophore models serve as 3D queries for virtual screening of large chemical databases to identify novel compounds that match the pharmacophoric features and are therefore likely to be active. nih.govresearchgate.net This approach successfully aids in the discovery of new lead compounds for further development.

A deep dive into the theoretical and computational chemistry of this compound reveals a landscape of sophisticated molecular modeling techniques. These studies are pivotal in understanding the compound's structure-activity relationships, guiding the design of novel derivatives with enhanced biological activities. Computational approaches provide a rational framework for predicting the physicochemical properties, biological activities, and interaction mechanisms of quinazolinone derivatives at a molecular level.

1 Selection and Calculation of Molecular Descriptors

In the realm of computational chemistry, molecular descriptors are numerical values that encode chemical information and are used to characterize a molecule. For quinazolinone derivatives, a wide array of descriptors are calculated to build robust predictive models. These descriptors fall into several categories:

Physicochemical Descriptors: These describe the fundamental physical and chemical properties of the molecule. A key example is the partition coefficient (log P), which quantifies the lipophilicity of the compound and its ability to cross biological membranes. Molar refractivity (MR) is another important descriptor, reflecting the volume of the molecule and its polarizability.

Constitutional Descriptors: These are the simplest descriptors and reflect the molecular composition without considering its 3D geometry. They include molecular weight, the number of atoms, the number of specific atom types (e.g., nitrogen, oxygen, sulfur), and the number of bonds of a certain type.

Geometrical Descriptors: These descriptors are derived from the 3D coordinates of the atoms in the molecule and describe its size and shape. Examples include the molecular surface area and molecular volume.

Topological Descriptors: Also known as 2D descriptors, these are derived from the 2D representation of the molecule. They describe the atomic connectivity within the molecule. Examples include the Wiener index and Kier & Hall molecular connectivity indices.

Quantum Chemical Descriptors: These descriptors are calculated using quantum mechanics and provide insights into the electronic properties of the molecule. Key quantum chemical descriptors include the energy of the highest occupied molecular orbital (HOMO), the energy of the lowest unoccupied molecular orbital (LUMO), the HOMO-LUMO energy gap, dipole moment, and electrostatic potential. These descriptors are crucial for understanding the reactivity and interaction of the molecule with biological targets. mdpi.com

The selection of relevant descriptors is a critical step in quantitative structure-activity relationship (QSAR) studies. It often involves statistical techniques to identify the descriptors that have the most significant correlation with the biological activity of interest.

Table 1: Examples of Molecular Descriptors Calculated for Quinazolinone Derivatives

| Descriptor Category | Descriptor Name | Description |

|---|---|---|

| Physicochemical | Log P | A measure of lipophilicity. |

| Molar Refractivity (MR) | Related to the volume and polarizability of the molecule. | |

| Constitutional | Molecular Weight | The sum of the atomic weights of all atoms in the molecule. |

| Number of Rotatable Bonds | A measure of molecular flexibility. | |

| Geometrical | Molecular Surface Area | The surface area of the molecule. |

| Molecular Volume | The volume occupied by the molecule. | |

| Topological | Wiener Index | A distance-based topological index. |

| Kier & Hall Connectivity Indices | Describe the branching and complexity of the molecular skeleton. | |

| Quantum Chemical | HOMO Energy | Energy of the highest occupied molecular orbital. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. |

2 Statistical Methods for Model Development

Once a set of molecular descriptors has been calculated for a series of quinazolinone derivatives, statistical methods are employed to develop a mathematical model that relates these descriptors to their biological activity. One of the most common methods used is Multiple Linear Regression (MLR). nih.gov

MLR is a statistical technique that uses several explanatory variables (molecular descriptors) to predict the outcome of a response variable (biological activity). The goal of MLR is to model the linear relationship between the independent variables (descriptors) and the dependent variable (activity). The general form of an MLR equation is:

Biological Activity = c₀ + c₁D₁ + c₂D₂ + ... + cₙDₙ

Where:

c₀ is the intercept

c₁, c₂, ..., cₙ are the regression coefficients for each descriptor

D₁, D₂, ..., Dₙ are the molecular descriptors

The quality of the MLR model is assessed using various statistical parameters, such as the correlation coefficient (R), the coefficient of determination (R²), the adjusted R², the standard error of the estimate, and the Fisher's F-test value. A high R² value (close to 1) indicates that the model explains a large proportion of the variance in the biological activity.

3 Predictive Model Validation Techniques

The development of a predictive QSAR model is not complete without rigorous validation. Validation ensures that the model is robust, reliable, and has good predictive power for new, untested compounds. Several techniques are used to validate QSAR models for quinazolinone derivatives:

Internal Validation (Cross-validation): This technique involves splitting the initial dataset into training and test sets. The model is built on the training set and then used to predict the activity of the compounds in the test set. A common method is the leave-one-out (LOO) cross-validation, where one compound is removed from the dataset, the model is rebuilt, and the activity of the removed compound is predicted. This process is repeated for each compound in the dataset. The predictive ability of the model is then assessed by the cross-validated correlation coefficient (q²). A high q² value (typically > 0.5) indicates good internal predictive ability.

External Validation: This is considered the most stringent test of a model's predictive power. The model, developed using the training set, is used to predict the biological activity of an external set of compounds that were not used in the model development process. The predictive R² (R²pred) is calculated for the external set, and a high value indicates good external predictability.

Y-Randomization: This is a method to check for chance correlations. The biological activity values in the training set are randomly shuffled, and a new QSAR model is developed using the original descriptor matrix. This process is repeated multiple times. If the original model has a significantly higher R² and q² than the models developed with the scrambled data, it indicates that the original model is not due to chance correlation.

4 Pharmacophore Feature Identification and Mapping

Pharmacophore modeling is a powerful computational tool used in drug discovery to identify the essential 3D arrangement of functional groups (pharmacophoric features) in a molecule that are responsible for its biological activity. psu.edunih.gov For quinazolinone derivatives, pharmacophore models help in understanding their interaction with specific biological targets and in designing new molecules with improved affinity and selectivity. nih.gov

The general principles of pharmacophore feature identification and mapping involve the following steps:

Selection of a Training Set: A set of active compounds with known biological activity is selected.

Conformational Analysis: The conformational space of each molecule in the training set is explored to identify the low-energy, biologically relevant conformations.

Feature Identification: Common chemical features among the active molecules are identified. These features can include:

Hydrogen Bond Acceptors (HBA)

Hydrogen Bond Donors (HBD)

Hydrophobic (HY) regions

Aromatic Rings (AR)

Positive Ionizable (PI) groups

Negative Ionizable (NI) groups

Pharmacophore Model Generation: The identified features are aligned, and a 3D model is generated that represents the spatial arrangement of these features. This model is essentially a hypothesis of the key interaction points between the ligand and its target receptor.

Model Validation: The generated pharmacophore model is validated by its ability to distinguish between active and inactive compounds. A good model will correctly identify active compounds from a database of molecules.

Once a validated pharmacophore model is established, it can be used as a 3D query to screen large chemical databases for new compounds that match the pharmacophoric features, potentially leading to the discovery of novel and potent quinazolinone-based therapeutic agents. researchgate.net

Table 2: Common Pharmacophoric Features in Quinazolinone Derivatives

| Pharmacophoric Feature | Description | Potential Role in Biological Activity |

|---|---|---|

| Hydrogen Bond Acceptor | An atom or group of atoms that can accept a hydrogen bond. | Interaction with hydrogen bond donor groups in the receptor binding site. |

| Hydrogen Bond Donor | An atom or group of atoms that can donate a hydrogen bond. | Interaction with hydrogen bond acceptor groups in the receptor binding site. |

| Hydrophobic Region | A nonpolar region of the molecule. | Van der Waals interactions with hydrophobic pockets in the receptor. |

| Aromatic Ring | A planar, cyclic, conjugated system of atoms. | Pi-pi stacking interactions with aromatic residues in the receptor. |

Structure Property and Structure Interaction Relationship Studies

Influence of Substituents on Molecular Conformation and Dynamics

The allylsulfanyl group, -S-CH₂-CH=CH₂, attached to the C2 position of the quinazolinone ring introduces distinct steric and electronic characteristics that modulate the molecule's properties.

Steric Effects: The allylsulfanyl group is a flexible and moderately bulky substituent. The sulfur atom and the three-carbon allyl chain occupy a significant volume of space. This steric hindrance can influence the preferred orientation of the adjacent N3-phenyl group and may affect how the molecule fits into a constrained binding site. The flexibility of the allyl chain, with its rotatable single bonds, allows it to adopt various conformations, which can be advantageous for adapting to the shape of a binding pocket. In studies of related 2-substituted-3-allyl-4(3H)-quinazolinone derivatives, the presence of an allyl group at the N3 position has been a key structural feature in synthetic protocols. semanticscholar.org

Electronic Effects: The sulfur atom in the allylsulfanyl group influences the electronic landscape of the quinazolinone ring. Sulfur is less electronegative than oxygen and can participate in resonance by donating a lone pair of electrons to the heterocyclic system, although this effect is modulated by the attached allyl group. The thioether linkage generally imparts electron-donating properties, which can affect the reactivity and interaction potential of the quinazolinone core. The electronic nature of substituents on heterocyclic rings is known to have a significant influence on the properties of the resulting metal complexes and their catalytic activities. researchgate.netnih.govchemrxiv.org

| Feature of Allylsulfanyl Group | Influence on Molecular Properties |

| Steric Bulk | Influences rotational freedom of the N3-phenyl group; affects binding pocket complementarity. |

| Flexibility | Allows for multiple conformations, potentially enabling induced-fit binding. |

| Electronic Nature | Acts as an electron-donating group, modulating the electron density of the quinazolinone ring. |

Rotational Barriers: The rotation of the phenyl group around the C-N bond connecting it to the quinazolinone ring is significantly hindered. cdnsciencepub.comcdnsciencepub.comresearchgate.net This restricted rotation, or atropisomerism, arises from steric clashes between the ortho-hydrogens of the phenyl ring and the substituents at the C2 (the allylsulfanyl group) and C4 (the carbonyl oxygen) positions of the quinazolinone ring. cdnsciencepub.com Studies on analogous 3-aryl-4(3H)-quinazolinones have demonstrated substantial free energy barriers to rotation, often in the range of 18-20 kcal/mol, even for aryl groups without bulky ortho substituents. cdnsciencepub.comresearchgate.net This high rotational barrier means the phenyl ring is likely held at a significant dihedral angle relative to the planar quinazolinone core, creating a non-planar, propeller-like conformation. The magnitude of this barrier can be influenced by the size of the substituent at the C2 position; bulkier groups generally lead to higher rotational barriers. elsevierpure.com

Aromatic Interactions: The phenyl ring, being an aromatic system, is capable of engaging in a variety of non-covalent interactions that are crucial for molecular recognition. These include hydrophobic interactions, π-π stacking, and cation-π interactions, which are fundamental to the binding of ligands to biological targets. researchgate.netnih.gov

| Feature of Phenyl Ring | Influence on Molecular Properties |

| High Rotational Barrier | Leads to a stable, non-planar molecular conformation (atropisomerism). cdnsciencepub.comcdnsciencepub.comresearchgate.net |

| Dihedral Angle | The phenyl ring is twisted out of the plane of the quinazolinone core. cdnsciencepub.com |

| Aromaticity | Enables participation in hydrophobic, π-π, and cation-π interactions. researchgate.netnih.gov |

General Principles of Molecular Recognition and Binding Sites

The ability of 2-Allylsulfanyl-3-phenyl-3H-quinazolin-4-one to interact with a biological target, such as an enzyme or receptor, is governed by the principles of molecular recognition. This involves the formation of multiple non-covalent interactions between the ligand and the amino acid residues of the protein's binding site. The specific arrangement of functional groups in the molecule dictates the types and geometry of these interactions.

Hydrogen bonds are highly directional and play a critical role in the specificity of ligand-protein interactions. In the structure of this compound, the primary hydrogen bond acceptor is the oxygen atom of the C4-carbonyl group. This carbonyl oxygen is well-positioned to accept a hydrogen bond from a suitable donor group in a protein's active site, such as the amide backbone N-H or the side chains of residues like serine, threonine, or lysine (B10760008). Molecular docking studies on various quinazolinone derivatives consistently show the importance of the C4 carbonyl group in anchoring the molecule within the binding site through hydrogen bonds. nih.govtandfonline.com The nitrogen atom at the N1 position of the quinazolinone ring can also act as a hydrogen bond acceptor.

Hydrophobic interactions are a major driving force for the binding of drug-like molecules to proteins. These interactions occur when nonpolar regions of the ligand and the protein associate to minimize their contact with the surrounding aqueous environment. For this compound, the key hydrophobic regions are the phenyl ring and the allyl group. These moieties can fit into hydrophobic pockets within a binding site, forming favorable van der Waals contacts with nonpolar amino acid residues such as valine, leucine, isoleucine, and phenylalanine. nih.govnih.gov

The aromatic systems within the molecule—the fused benzene (B151609) ring of the quinazolinone core and the N3-phenyl group—are capable of engaging in π-π stacking interactions. researchgate.netrsc.orgrsc.orgresearchgate.net This type of interaction occurs when two aromatic rings are positioned parallel to each other (either face-to-face or offset), leading to attractive forces. Such interactions are common in protein-ligand complexes, often involving aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan. nih.gov

Furthermore, the electron-rich nature of these aromatic rings allows them to participate in cation-π interactions. This involves an electrostatic attraction between the face of the π-system and a nearby positively charged ion, such as the side chains of lysine or arginine residues.

| Interaction Type | Key Molecular Feature(s) | Potential Interacting Residues |

| Hydrogen Bonding | C4=O (acceptor), N1 (acceptor) | Serine, Threonine, Lysine, Asparagine |

| Hydrophobic Interactions | Phenyl group, Allyl group | Leucine, Isoleucine, Valine, Phenylalanine |

| π-π Stacking | Quinazolinone ring, Phenyl group | Phenylalanine, Tyrosine, Tryptophan |

| Cation-π Interactions | Quinazolinone ring, Phenyl group | Lysine, Arginine |

Halogen Bonding and Other Non-Covalent Interactions

Non-covalent interactions are paramount in molecular recognition, governing how a ligand interacts with its biological target. While this compound does not possess a halogen atom, understanding the principles of halogen bonding and other non-covalent forces is crucial for designing analogues and interpreting structure-activity relationships within the broader quinazolinone class.

Halogen Bonding: This is a highly directional, non-covalent interaction between a region of positive electrostatic potential on a halogen atom (the σ-hole) and a Lewis base, such as a lone pair on a nitrogen, oxygen, or sulfur atom. In heterocyclic systems similar to quinazolinones, such as 3-(2-halophenyl)quinazoline-4-thiones, intermolecular halogen bonds (C=S···X, where X is a halogen) have been observed in crystal structures. These interactions can significantly influence the solid-state packing and conformation of molecules. While absent in the parent compound, the introduction of a halogen (e.g., F, Cl, Br) onto the N-phenyl ring or the quinazolinone core could introduce the possibility of halogen bonding, providing a tool for rational drug design to enhance binding affinity or specificity.

Other Key Non-Covalent Interactions: For this compound, several other non-covalent interactions are expected to be significant:

π-π Stacking: The planar quinazolinone ring system and the N-phenyl ring are aromatic and can engage in π-π stacking interactions with aromatic residues (e.g., phenylalanine, tyrosine, tryptophan) in a receptor binding pocket.

Hydrogen Bonding: The carbonyl oxygen at the C4 position is a primary hydrogen bond acceptor. This is a common and critical interaction motif for the quinazolinone scaffold.

Hydrophobic Interactions: The allyl group and the phenyl ring are hydrophobic moieties that can form favorable interactions with nonpolar regions of a binding site.

Sulfur-Aromatic Interactions: The sulfur atom in the allylsulfanyl group can participate in S-π interactions with aromatic rings, further contributing to binding affinity.

The interplay of these forces dictates the molecule's orientation and stability within a binding site. Computational analysis is essential to dissect the contribution of each type of interaction.

Theoretical Frameworks for Understanding Ligand-Receptor Interactions

Computational chemistry provides indispensable tools for predicting and analyzing how a ligand like this compound might interact with a biological receptor. These methods range from rapid screening techniques to highly accurate but computationally intensive calculations.

Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode and affinity of a small molecule ligand within the active site of a target receptor. The general principles of molecular docking involve several key steps:

Receptor and Ligand Preparation: The process begins with a three-dimensional structure of the receptor, typically obtained from X-ray crystallography or NMR spectroscopy. This structure is prepared by adding hydrogen atoms, assigning partial charges, and defining the binding site or "docking box." The ligand, this compound, is also prepared by generating a 3D conformation and assigning atomic charges.

Conformational Sampling: The ligand and, in some cases, the receptor's side chains are treated as flexible. Docking algorithms systematically search through a vast number of possible conformations and orientations of the ligand within the binding site.

Scoring Function: Each generated pose (orientation and conformation) is evaluated using a scoring function. This function estimates the binding free energy of the complex, with lower scores typically indicating more favorable binding. Scoring functions are mathematical models that account for various energetic contributions, such as van der Waals forces, electrostatic interactions, hydrogen bonding, and desolvation penalties.

Pose Analysis: The results consist of a set of predicted binding poses ranked by their scores. These poses provide hypotheses about how the ligand might interact with the receptor at an atomic level, highlighting key interactions like hydrogen bonds or hydrophobic contacts that contribute to binding.

This methodology allows for the rapid virtual screening of compound libraries and provides a structural basis for understanding ligand-receptor interactions, guiding further optimization.

While docking is excellent for predicting binding modes, more rigorous methods are needed for accurate prediction of binding affinities. Free Energy Perturbation (FEP) and end-point methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) represent a higher level of theory. schrodinger.comnih.gov

Free Energy Perturbation (FEP): FEP is a physics-based method that calculates the difference in binding free energy (ΔΔG) between two similar ligands. youtube.comyoutube.comcresset-group.com It operates by simulating a non-physical, or "alchemical," transformation of one ligand into another while it is bound to the receptor and also in solvent. youtube.comcresset-group.com By comparing the energy required for this transformation in the two environments, the relative binding affinity can be calculated with high accuracy. The process is computationally expensive as it requires extensive molecular dynamics (MD) simulations to ensure adequate sampling of the system's conformational space. schrodinger.comyoutube.com

End-Point Methods (MM/PBSA and MM/GBSA): These methods calculate the binding free energy by analyzing snapshots from an MD simulation of the ligand-receptor complex. nih.govambermd.orgblopig.com The total free energy of binding is estimated by summing several terms:

ΔE_MM: The change in molecular mechanics energy (internal, van der Waals, and electrostatic) in the gas phase.

ΔG_solv: The change in solvation free energy upon binding. This term is further divided into a polar component (calculated using the Poisson-Boltzmann or Generalized Born models) and a non-polar component (typically estimated from the solvent-accessible surface area). nih.gov

-TΔS: The change in conformational entropy upon binding, which is the most challenging term to calculate accurately. nih.gov

MM/PBSA and MM/GBSA offer a balance between the speed of docking and the rigor of FEP, making them popular for re-ranking docked poses and providing more quantitative estimates of binding affinity. nih.gov

Modulation of Molecular Properties through Structural Modifications

The electronic nature of the quinazolinone scaffold is influenced by its substituents. nih.govnih.gov The core itself contains electron-withdrawing amide and imine functionalities. The properties of substituted quinazolines are dependent on the nature and position of these substituents. nih.gov

Effect of Substituents: Attaching electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) to the N-phenyl ring or the benzene portion of the quinazolinone core can significantly alter the electron density distribution across the molecule. For instance, studies on related quinazolinones show that introducing strong electron-donating groups can raise the energy of the Highest Occupied Molecular Orbital (HOMO), while EWGs can lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com This tuning of the HOMO-LUMO gap affects the molecule's redox potentials, electron affinity, and photophysical properties. mdpi.com

Role of the 2-Allylsulfanyl and 3-Phenyl Groups: In the target compound, the sulfur atom of the allylsulfanyl group has lone pairs that can donate some electron density into the C2 position. The N-phenyl group's electronic contribution can be modulated by adding substituents; for example, a nitro group would make it electron-withdrawing, while a methoxy (B1213986) group would make it electron-donating, thereby influencing the properties of the entire quinazolinone system.

Aqueous solubility and lipophilicity (often expressed as the logarithm of the octanol-water partition coefficient, LogP) are critical molecular properties. These parameters influence a compound's absorption, distribution, metabolism, and excretion (ADME) profile. Theoretical models provide a rapid means of estimating these properties to guide molecular design. For this compound, computational tools can predict these key values.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Significance |

|---|---|---|

| LogP (Lipophilicity) | 4.10 - 4.50 | Indicates high lipophilicity, suggesting good membrane permeability but potentially lower aqueous solubility. |

| Aqueous Solubility | LogS: -4.5 to -5.0 | Corresponds to low to very low solubility in water, a common characteristic for lipophilic, aromatic compounds. |

| Polar Surface Area | ~50-60 Ų | A moderate polar surface area, which is generally favorable for cell permeability. |

Note: These values are estimations from computational models and may differ from experimental results.

These theoretical estimates suggest that while the compound may have good permeability across biological membranes, its low aqueous solubility could be a limiting factor. Structural modifications, such as the introduction of polar functional groups, could be explored to improve solubility while maintaining desired interactions with a target. For instance, studies on other quinazolinone series have shown that properties like solubility and oral absorption can be successfully predicted and optimized. nih.gov

Compound Index

Derivatization and Analog Development Strategies for Quinazolinone Scaffolds

Modification of the Allylsulfanyl Moiety

The 2-allylsulfanyl group provides a versatile handle for chemical modification through reactions targeting the sulfur atom or the terminal alkene.

Oxidation Reactions (Sulfoxides, Sulfones)

The sulfur atom in the allylsulfanyl group can be readily oxidized to form the corresponding sulfoxide (B87167) and sulfone derivatives. These transformations alter the polarity, hydrogen bonding capacity, and steric profile of the molecule, which can significantly impact its biological properties. Controlled oxidation with one equivalent of an oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide (H₂O₂), typically yields the allyl sulfoxide. The use of excess oxidizing agent under more forcing conditions leads to the formation of the allyl sulfone.

Reaction Scheme:

2-Allylsulfanyl-3-phenyl-3H-quinazolin-4-one + 1 eq. m-CPBA → 2-(Allylsulfinyl)-3-phenyl-3H-quinazolin-4-one (Sulfoxide)

this compound + >2 eq. m-CPBA → 2-(Allylsulfonyl)-3-phenyl-3H-quinazolin-4-one (Sulfone)

| Starting Material | Reagent | Product | Functional Group Transformation |

|---|---|---|---|

| This compound | m-CPBA (1 equiv.) | 2-(Allylsulfinyl)-3-phenyl-3H-quinazolin-4-one | Sulfide (B99878) to Sulfoxide |

| This compound | H₂O₂ / Acetic Acid | 2-(Allylsulfonyl)-3-phenyl-3H-quinazolin-4-one | Sulfide to Sulfone |

Addition Reactions to the Alkene (Halogenation, Hydroboration-Oxidation)

The terminal double bond of the allyl group is susceptible to a variety of addition reactions, allowing for significant structural diversification.

Halogenation: The addition of halogens, such as bromine (Br₂) or chlorine (Cl₂), across the double bond results in the formation of a vicinal dihalide. This reaction typically proceeds rapidly at room temperature in an inert solvent. Alternatively, allylic halogenation can be achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator, which would install a bromine atom on the carbon adjacent to the double bond, preserving the alkene.

Hydroboration-Oxidation: This two-step reaction sequence provides a method to hydrate (B1144303) the alkene with anti-Markovnikov regioselectivity. wikipedia.orglibretexts.org The first step involves the addition of a borane (B79455) reagent (e.g., BH₃·THF) across the double bond. Subsequent oxidation of the resulting organoborane intermediate with hydrogen peroxide in a basic solution yields the primary alcohol, 2-((3-hydroxypropyl)sulfanyl)-3-phenyl-3H-quinazolin-4-one. wikipedia.orglibretexts.org This introduces a hydroxyl group at the terminus of the side chain, offering a new point for derivatization or for enhancing solubility.

| Reaction Type | Reagent(s) | Expected Product | Key Feature |

|---|---|---|---|

| Halogenation | Br₂ in CCl₄ | 2-((2,3-Dibromopropyl)sulfanyl)-3-phenyl-3H-quinazolin-4-one | Addition across the double bond |

| Allylic Halogenation | NBS, AIBN (initiator) | 2-((1-Bromoallyl)sulfanyl)-3-phenyl-3H-quinazolin-4-one | Substitution at the allylic position |

| Hydroboration-Oxidation | 1. BH₃·THF; 2. H₂O₂, NaOH | 2-((3-Hydroxypropyl)sulfanyl)-3-phenyl-3H-quinazolin-4-one | Anti-Markovnikov alcohol formation |

Cleavage and Replacement Strategies

The entire allylsulfanyl group can be cleaved and replaced, which is a powerful strategy for introducing diverse functionalities at the 2-position of the quinazolinone ring. One common approach involves the isomerization of the allyl group to the thermodynamically more stable prop-1-en-1-yl sulfide using a transition-metal catalyst, such as a ruthenium or nickel complex. organic-chemistry.orgacs.org The resulting enol thioether is labile and can be hydrolyzed under mild acidic conditions to release the corresponding thiol, 3-phenyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one.

This thiol intermediate is a versatile precursor for synthesizing a wide range of 2-substituted analogs via S-alkylation or S-arylation. More directly, the allylsulfanyl or a related benzylsulfanyl group can serve as a leaving group in transition metal-catalyzed cross-coupling reactions, allowing for the formation of new carbon-carbon bonds at the 2-position. researchgate.net

Substitutions on the Phenyl Ring

The 3-phenyl substituent offers another key site for analog development. The electronic nature of this ring can be modified through electrophilic aromatic substitution or by employing transition metal-catalyzed cross-coupling reactions on a pre-functionalized phenyl ring.

Electrophilic Aromatic Substitution (EAS)

The 3-phenyl ring is attached to the quinazolinone scaffold via a nitrogen atom. The quinazolinone moiety, particularly the amide linkage, acts as an electron-withdrawing group. Through resonance, it pulls electron density out of the attached phenyl ring, which deactivates the ring towards electrophilic attack compared to benzene (B151609). youtube.com This deactivation is most pronounced at the ortho and para positions, making the meta position the most likely site for substitution. organicchemistrytutor.comlibretexts.org

Standard electrophilic aromatic substitution reactions, such as nitration (using HNO₃/H₂SO₄) or bromination (using Br₂/FeBr₃), are expected to yield the corresponding meta-substituted derivatives as the major products.

Reaction Scheme (Nitration):

this compound + HNO₃/H₂SO₄ → 2-Allylsulfanyl-3-(3-nitrophenyl)-3H-quinazolin-4-one

| Reaction | Reagents | Predicted Major Product | Directing Effect |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 2-Allylsulfanyl-3-(3-nitrophenyl)-3H-quinazolin-4-one | Meta-directing |

| Bromination | Br₂, FeBr₃ | 2-Allylsulfanyl-3-(3-bromophenyl)-3H-quinazolin-4-one | Meta-directing |

| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | 2-Allylsulfanyl-3-(3-acetylphenyl)-3H-quinazolin-4-one | Meta-directing |

Transition Metal-Catalyzed Cross-Coupling Reactions (Suzuki, Heck, Sonogashira, Buchwald-Hartwig)

A highly effective and modular approach for derivatizing the 3-phenyl ring involves the use of transition metal-catalyzed cross-coupling reactions. This strategy typically begins with a halogenated precursor, such as 2-allylsulfanyl-3-(4-bromophenyl)-3H-quinazolin-4-one. The carbon-halogen bond serves as a reactive site for forming new carbon-carbon or carbon-heteroatom bonds. nih.gov

Suzuki Reaction: This palladium-catalyzed reaction couples the aryl halide with an organoboron compound (e.g., an arylboronic acid). nih.govorganic-chemistry.org It is a robust method for forming biaryl structures. For instance, reacting the 3-(4-bromophenyl) derivative with phenylboronic acid would yield the 3-(biphenyl-4-yl) analog.

Heck Reaction: The Heck reaction forms a new C-C bond by coupling the aryl halide with an alkene, such as styrene (B11656) or ethyl acrylate, in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org This reaction is ideal for introducing vinyl or substituted vinyl groups onto the phenyl ring.

Sonogashira Coupling: This reaction involves the palladium- and copper-catalyzed coupling of an aryl halide with a terminal alkyne, providing a direct route to arylalkyne derivatives. wikipedia.orglibretexts.org

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a powerful method for C-N bond formation, coupling an aryl halide with a primary or secondary amine. wikipedia.orgorganic-chemistry.org This allows for the introduction of a wide array of amino substituents onto the phenyl ring.

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Product Type |

|---|---|---|---|

| Suzuki | Arylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | Biaryl derivative |

| Heck | Alkene (e.g., Styrene) | Pd(OAc)₂, P(o-tol)₃, Et₃N | Styrenyl derivative |

| Sonogashira | Terminal alkyne | PdCl₂(PPh₃)₂, CuI, Et₃N | Alkynyl derivative |

| Buchwald-Hartwig | Amine (e.g., Morpholine) | Pd₂(dba)₃, BINAP, NaOt-Bu | Amino derivative |

Directed ortho-Metalation (DoM)

Directed ortho-metalation (DoM) is a powerful synthetic strategy for the regioselective functionalization of aromatic rings. wikipedia.org This technique utilizes a directing metalation group (DMG) that coordinates to an organolithium reagent, typically an alkyllithium, facilitating the deprotonation of the proximal ortho-position. wikipedia.orgbaranlab.org This process generates a stabilized aryllithium intermediate that can then react with a variety of electrophiles, leading to the exclusive introduction of a substituent at the ortho-position. wikipedia.orgorganic-chemistry.org

In the context of quinazolinone scaffolds, the amide functionality can act as a potent DMG. The Lewis basic heteroatoms (oxygen and nitrogen) in the quinazolinone core can interact with the Lewis acidic lithium of the alkyllithium reagent. wikipedia.org This interaction positions the base to selectively abstract a proton from the C-5 or C-8 position on the fused benzene ring, which are ortho to the directing group elements. The resulting lithiated species can be trapped with various electrophiles to introduce new functional groups. The strength of common directing groups often follows a predictable hierarchy, with amides and sulfonamides being particularly effective. harvard.edu

Table 1: Key Components in Directed ortho-Metalation (DoM)

| Component | Role | Examples |

|---|---|---|

| Directing Metalation Group (DMG) | Coordinates with the organolithium reagent to direct deprotonation to the ortho position. baranlab.org | Amide (-CONR2), Sulfonamide (-SO2NR2), Methoxy (B1213986) (-OCH3) harvard.edu |

| Organolithium Reagent | Acts as a strong base to deprotonate the aromatic ring. baranlab.org | n-Butyllithium (n-BuLi), sec-Butyllithium (sec-BuLi), tert-Butyllithium (t-BuLi) |

| Electrophile (E+) | Reacts with the aryllithium intermediate to form a new C-E bond. | Alkyl halides, Aldehydes, Ketones, Carbon dioxide, Disulfides |

Functionalization of the Quinazolinone Core

The quinazolinone nucleus offers several sites for modification, including the C-2 position, the N-1 and N-3 atoms, and the fused benzene ring. Tailoring substituents at these positions is a cornerstone of developing analogs with diverse properties. nih.gov

Modifications at C-2 (beyond allylsulfanyl)

The substituent at the C-2 position of the quinazolinone ring significantly influences its chemical and biological properties. A wide array of groups can be introduced at this position, moving far beyond simple alkylthio moieties. Synthetic strategies often involve the cyclocondensation of anthranilamide derivatives with various reagents like aldehydes, carboxylic acids, or esters. mdpi.com For instance, reacting anthranilamide with aromatic aldehydes can yield 2-aryl-substituted quinazolinones. researchgate.net

Table 2: Examples of C-2 Modifications on the Quinazolinone Scaffold

| C-2 Substituent | Synthetic Precursor/Reagent | Method |

|---|---|---|

| Aryl/Heteroaryl | Aromatic/Heteroaromatic aldehydes | Cyclocondensation with 2-aminobenzamide (B116534) researchgate.net |

| Methyl | Acetic anhydride | Reaction with 2-aminobenzamide nih.gov |

| Amino | Cyanogen bromide or urea (B33335) | Cyclization of anthranilamide |

| Thione | Carbon disulfide | Reaction with anthranilic acid followed by cyclization |

Modifications at N-1 and N-3 (beyond phenyl)

The nitrogen atoms at positions 1 and 3 are critical for derivatization. The N-3 position is commonly substituted, and replacing the phenyl group with other moieties can substantially alter the molecule's characteristics. This is often achieved by reacting a 2-substituted benzoxazinone (B8607429) with a primary amine, which displaces the ring oxygen to form the N-3 substituted quinazolinone. nih.gov A variety of aliphatic, aromatic, and heterocyclic amines can be employed in this reaction. nih.govnih.gov For example, 3-amino-2-phenyl-3H-quinazoline-4-one can be synthesized and subsequently reacted with various carbonyl compounds to create Schiff bases at the N-3 position. researchgate.net While N-1 is part of the amide linkage in 4(3H)-quinazolinones, derivatization is less common but can be achieved under specific conditions, leading to quinazolinium salts or other modified structures.

Alterations on the Fused Benzene Ring

The fused benzene ring of the quinazolinone core is amenable to functionalization through various methods, most notably transition metal-catalyzed C-H bond activation. rsc.org This modern synthetic approach allows for the direct introduction of functional groups onto the aromatic ring without the need for pre-functionalization, such as halogenation or boronation. rsc.orgresearchgate.net Palladium, rhodium, and copper catalysts are frequently used to facilitate reactions like arylation, amination, acetoxylation, and halogenation at positions C-5, C-6, C-7, and C-8. rsc.orgchim.it The specific position of functionalization can often be controlled by the choice of catalyst, directing group, and reaction conditions.

Table 3: C-H Functionalization Reactions on the Quinazolinone Benzene Ring

| Reaction Type | Catalyst System (Example) | Position(s) Functionalized |

|---|---|---|

| Arylation | Pd(OAc)2 | C-5, C-8 |

| Alkenylation | [Ru(p-cymene)Cl2]2 | C-8 |

| Amidation | Rh(III) complexes | C-5 |

| Acetoxylation | Pd(OAc)2 | C-5 |

| Halogenation | Pd(OAc)2 with N-halosuccinimide | C-5 |

Synthesis of Fused Heterocyclic Quinazolinone Derivatives

Fusing additional heterocyclic rings to the quinazolinone scaffold generates polycyclic systems with increased structural rigidity and complexity. rsc.org These fused derivatives often exhibit unique properties and are of significant interest in medicinal chemistry. nih.gov

Ring Annulation Strategies

Ring annulation involves the construction of a new ring fused to an existing one. Numerous strategies have been developed to create fused quinazolinone systems. These methods often involve intramolecular or intermolecular cyclization reactions. tandfonline.combohrium.com

Transition-metal catalysis plays a pivotal role in modern annulation strategies. researchgate.net For instance, rhodium-catalyzed tandem C-H activation and aza-Michael addition of 2-arylquinazolin-4-ones with acrylates can be used to synthesize pyrrolo[2,1-b]quinazolin-9(1H)-one derivatives. tandfonline.com Similarly, copper-mediated tandem C(sp2)–H amination and annulation of benzamides and amidines provides an efficient route to quinazolin-4(1H)-ones. rsc.org

Radical cascade cyclizations of unactivated alkenes have also emerged as a powerful method for synthesizing ring-fused quinazolinones under metal-free conditions. acs.org Another approach involves the Buchwald-Hartwig cross-coupling reaction to couple a bromo-heterocyclic ester with a 2-aminopyridine (B139424) derivative, followed by intramolecular cyclization to yield five-membered heterocycle-fused quinazolinones. bohrium.com These strategies allow for the fusion of a wide variety of heterocyclic rings, including pyrroles, indoles, imidazoles, triazoles, and thiazoles, onto the quinazolinone core. mdpi.com

Table 4: Examples of Fused Quinazolinone Systems and Synthetic Strategies

| Fused Ring System | Annulation Strategy | Key Reagents/Catalysts | Reference |

|---|---|---|---|

| Pyrrolo[1,2-a]quinazolinones | Oxidative cyclization | Iodosobenzene bis(trifluoroacetate) (PIFA) | mdpi.com |

| Indolo[1,2-a]quinazolinones | Intramolecular C-H amidation | Palladium catalyst, AgOAc | mdpi.com |

| Pyrazolo[1,5-a]quinazolinones | Acylation and SNAr ring closure | 2-fluoroaroyl chlorides, 5-aminopyrazoles | mdpi.com |

| rsc.orgtandfonline.comnih.govTriazolo[4,3-a]quinazolinones | Cyclocondensation | 2-Hydrazinylquinazolin-4(3H)-one and orthoesters | mdpi.com |

| Thiazolo[5,4-f]quinazolinones | Multi-step synthesis involving C-H arylation | N/A | tandfonline.com |

Formation of Spiro Compounds

The synthesis of spiro compounds, characterized by a single atom common to two rings, represents a significant strategy in drug design to introduce three-dimensional complexity and novel pharmacological profiles. The quinazolinone framework serves as a versatile platform for the construction of such spirocyclic systems.